Reduced Basicity (Increased Acidity) Relative to Non-fluorinated Analog 2-Methylpropan-1-ol
The fluorine substituent at C2 exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the alcohol proton relative to the non-fluorinated analog 2-methylpropan-1-ol. This electronic modulation affects alkoxide nucleophilicity and hydrogen-bonding capacity in catalytic and solvation applications .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 14.57 ± 0.10 (predicted) |
| Comparator Or Baseline | Ethanol pKa = 15.9 (experimental); 2-Methylpropan-1-ol (isobutanol) pKa ≈ 16.0 (typical primary alcohol range) |
| Quantified Difference | ΔpKa ≈ -1.4 units (more acidic by approximately one order of magnitude vs. non-fluorinated alcohols) |
| Conditions | Aqueous solution, 25°C (predicted by ACD/Labs or similar computational method) |
Why This Matters
Enhanced acidity facilitates deprotonation under milder basic conditions, enabling more efficient alkoxide formation for ether synthesis and nucleophilic substitution reactions compared to non-fluorinated analogs.
